molecular formula C9H11FO B8757334 1-Ethyl-2-fluoro-4-methoxybenzene CAS No. 1351403-10-5

1-Ethyl-2-fluoro-4-methoxybenzene

Cat. No.: B8757334
CAS No.: 1351403-10-5
M. Wt: 154.18 g/mol
InChI Key: SPGFGMYNNLGBMD-UHFFFAOYSA-N
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Description

1-Ethyl-2-fluoro-4-methoxybenzene is a substituted benzene derivative featuring an ethyl group at position 1, a fluorine atom at position 2, and a methoxy group at position 2. The ethyl group contributes lipophilicity, the fluorine atom introduces electronegativity and steric effects, and the methoxy group enhances solubility in polar solvents. Such substitutions are common in agrochemicals, pharmaceuticals, and materials science intermediates .

Properties

CAS No.

1351403-10-5

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

1-ethyl-2-fluoro-4-methoxybenzene

InChI

InChI=1S/C9H11FO/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6H,3H2,1-2H3

InChI Key

SPGFGMYNNLGBMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural analogs and their properties:

Compound Name Substituents Key Features Applications/Notes
1-Ethyl-2-fluoro-4-methoxybenzene 1-Ethyl, 2-F, 4-OCH3 Lipophilic, moderate polarity, potential for electrophilic substitution Likely intermediate in agrochemicals
1-Bromo-2,3-difluoro-4-methoxybenzene 1-Br, 2-F, 3-F, 4-OCH3 Higher reactivity (Br facilitates SNAr reactions), higher molecular weight Used in cross-coupling reactions
1-(Ethynylcyclopropyl)-4-methoxybenzene 1-Ethynylcyclopropyl, 4-OCH3 Rigid alkyne moiety, potential for polymerization or click chemistry Research chemical (handling precautions required)
Methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)sulfonyl)benzoate Methoxy-triazine, sulfonyl benzoate Herbicidal activity (metsulfuron methyl ester) Agriculture (inhibits acetolactate synthase)

Key Observations :

  • Reactivity : Brominated analogs (e.g., 1-Bromo-2,3-difluoro-4-methoxybenzene) exhibit higher reactivity in nucleophilic aromatic substitution (SNAr) compared to fluorinated or ethyl-substituted derivatives .
  • Toxicity : Ethynylcyclopropyl-substituted methoxybenzenes require specialized handling due to incomplete toxicity data, whereas ethyl/fluoro analogs may have lower acute hazards .
  • Agrochemical Utility : Methoxy and triazine-containing derivatives (e.g., metsulfuron methyl ester) are established herbicides, suggesting that this compound could serve as a precursor in similar syntheses .

Physicochemical Properties

  • Solubility: Methoxy groups enhance solubility in polar solvents (e.g., ethanol, acetone), while ethyl and fluoro substituents reduce water solubility. For example, 1-Bromo-2,3-difluoro-4-methoxybenzene is sparingly soluble in water but miscible in dichloromethane .
  • Stability : Fluorine’s electronegativity stabilizes the aromatic ring against electrophilic attack, whereas ethyl groups may slightly destabilize due to steric hindrance.

Spectroscopic Characterization

  • NMR : Methoxy groups resonate at ~3.8 ppm (1H) and 55–60 ppm (13C). Fluorine atoms cause splitting in adjacent protons (e.g., 2-F in this compound would deshield the 1-ethyl and 3-H positions) .
  • IR : Methoxy C-O stretches appear at ~1250 cm⁻¹, while aromatic C-F vibrations occur near 1100–1200 cm⁻¹ .

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